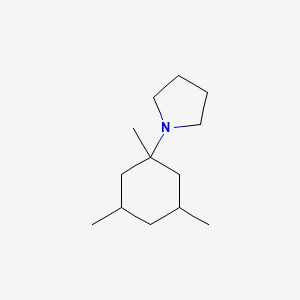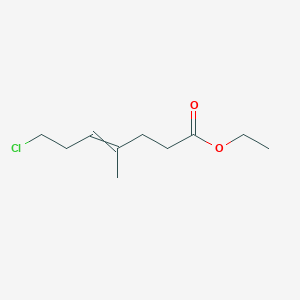
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- is a heterocyclic organic compound. It is an isomeric form of 1,4-dioxin and is characterized by its peroxide-like properties. This compound is known for its instability and has not been isolated in its pure form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- involves complex organic reactions. Due to its instability, the compound is typically synthesized through controlled laboratory conditions. One common method involves the reaction of cyclohexylmethyl derivatives with oxygen under specific conditions to form the dioxin ring .
Industrial Production Methods
Industrial production of this compound is limited due to its instability and the challenges associated with its synthesis. Most production methods are confined to research laboratories where controlled environments can be maintained .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can break the dioxin ring, leading to simpler compounds.
Substitution: Substitution reactions can occur at the cyclohexylmethyl group, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various catalysts that facilitate the formation and breaking of the dioxin ring .
Major Products Formed
The major products formed from these reactions include more stable dioxin derivatives and simpler organic compounds resulting from the breakdown of the dioxin ring .
Scientific Research Applications
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of dioxins.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, although its instability poses challenges.
Mechanism of Action
The mechanism of action of 1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- involves its interaction with molecular targets through its peroxide-like properties. The compound can form reactive oxygen species (ROS) that interact with various biological pathways, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxin: An isomeric form with different stability and reactivity.
Polychlorinated dibenzo-p-dioxins (PCDDs): Structurally related but more stable and toxic.
Polychlorinated dibenzofurans (PCDFs): Similar in structure and toxicity to PCDDs.
Uniqueness
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- is unique due to its specific structure and instability. Its peroxide-like properties differentiate it from other dioxins and related compounds .
Properties
CAS No. |
682344-42-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C11H18O2/c1-2-5-10(6-3-1)9-11-7-4-8-12-13-11/h4,7,10-11H,1-3,5-6,8-9H2 |
InChI Key |
LNLOAPSDHMSSHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2C=CCOO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


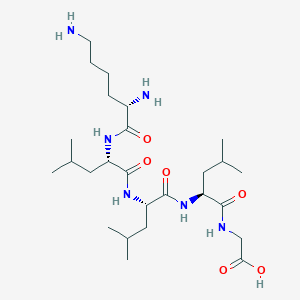

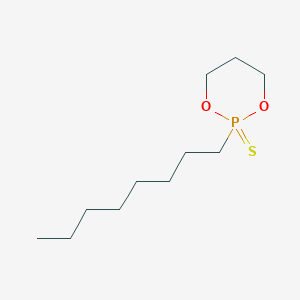
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
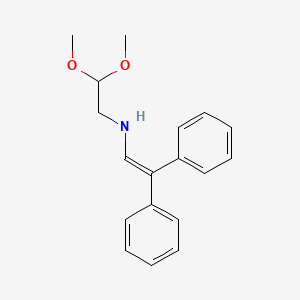
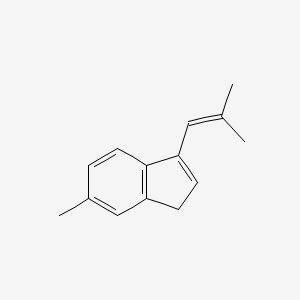
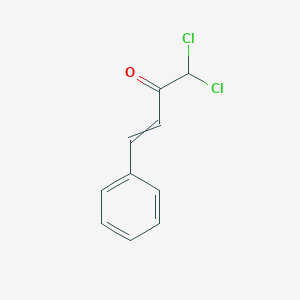

![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
![(5-Bromo-furan-2-yl)-(1,4-diaza-bicyclo[3.2.2]non-4-yl)-methanone](/img/structure/B12520742.png)
